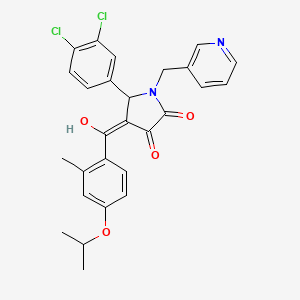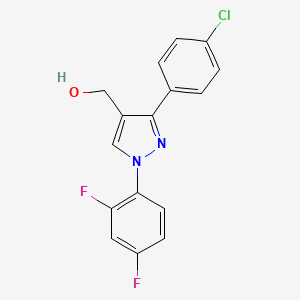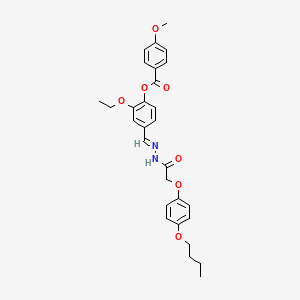
N-(2-Oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)tetradecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)tetradecanamide is a complex organic compound with the molecular formula C29H41N3O3 and a molecular weight of 479.668 g/mol This compound is known for its unique structure, which includes a phenoxybenzylidene group and a tetradecanamide chain
Méthodes De Préparation
The synthesis of N-(2-Oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)tetradecanamide involves multiple steps. One common synthetic route includes the reaction of 3-phenoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with ethyl 2-oxoacetate to form the final product . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis can be scaled up by optimizing reaction conditions and using larger quantities of reactants.
Analyse Des Réactions Chimiques
N-(2-Oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)tetradecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxybenzylidene group can undergo substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-(2-Oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)tetradecanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of N-(2-Oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)tetradecanamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to changes in cellular processes such as apoptosis or cell proliferation .
Comparaison Avec Des Composés Similaires
N-(2-Oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)tetradecanamide can be compared with other similar compounds, such as:
- N-(2-Oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)tetradecanamide
- N-(2-Oxo-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)ethyl)tetradecanamide
- N-(2-Oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)ethyl)tetradecanamide
- N-(2-Oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)tetradecanamide
These compounds share similar structural features but differ in the substituents on the benzylidene group. The unique phenoxy group in this compound may contribute to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
765273-97-0 |
|---|---|
Formule moléculaire |
C29H41N3O3 |
Poids moléculaire |
479.7 g/mol |
Nom IUPAC |
N-[2-oxo-2-[(2E)-2-[(3-phenoxyphenyl)methylidene]hydrazinyl]ethyl]tetradecanamide |
InChI |
InChI=1S/C29H41N3O3/c1-2-3-4-5-6-7-8-9-10-11-15-21-28(33)30-24-29(34)32-31-23-25-17-16-20-27(22-25)35-26-18-13-12-14-19-26/h12-14,16-20,22-23H,2-11,15,21,24H2,1H3,(H,30,33)(H,32,34)/b31-23+ |
Clé InChI |
SKROOXZYWYCHCN-UQRQXUALSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC(=CC=C1)OC2=CC=CC=C2 |
SMILES canonique |
CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC(=CC=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-iodo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12016006.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12016013.png)




![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016033.png)

![4-(4-Butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016037.png)

![4-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B12016067.png)

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12016078.png)
![4-{[(E)-(2-Chloro-6-fluorophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12016082.png)
